4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is a fluorinated organic compound with the molecular formula C₆H₇F₇O₂ and a molecular weight of 244.11 g/mol . This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical properties, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol typically involves the fluorination of hexane derivatives. One common method includes the reaction of hexane-1,2-diol with a fluorinating agent such as sulfur tetrafluoride (SF₄) under controlled conditions . The reaction is carried out in an inert atmosphere, often at elevated temperatures, to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hexafluorohexanone, while substitution with amines can produce fluorinated amines .
Scientific Research Applications
4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and protein modifications due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty polymers and surfactants.
Mechanism of Action
The mechanism by which 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol exerts its effects is primarily through its interaction with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is exploited in drug delivery and imaging applications .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated diol with eight fluorine atoms, used in similar applications.
2,2,3,3,4,4,5,5-Hexafluoro-1,5-pentanediol: A related compound with six fluorine atoms, also used in organic synthesis and industrial applications.
Uniqueness
4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high degree of fluorination enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4,4,5,5,6,6,6-heptafluorohexane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F7O2/c7-4(8,1-3(15)2-14)5(9,10)6(11,12)13/h3,14-15H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHXTGYWFGCELG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(C(F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382048 |
Source
|
Record name | 3-(Perfluoro-1-propyl)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1992-91-2 |
Source
|
Record name | 3-(Perfluoro-1-propyl)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.